2,2'-Dithiobis(N-phenylbenzamide) 2,2'-Dithiobis(N-phenylbenzamide)
Brand Name: Vulcanchem
CAS No.: 2527-63-1
VCID: VC13453787
InChI: InChI=1S/C26H20N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Molecular Formula: C26H20N2O2S2
Molecular Weight: 456.6 g/mol

2,2'-Dithiobis(N-phenylbenzamide)

CAS No.: 2527-63-1

Cat. No.: VC13453787

Molecular Formula: C26H20N2O2S2

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Dithiobis(N-phenylbenzamide) - 2527-63-1

Specification

CAS No. 2527-63-1
Molecular Formula C26H20N2O2S2
Molecular Weight 456.6 g/mol
IUPAC Name N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]disulfanyl]benzamide
Standard InChI InChI=1S/C26H20N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)
Standard InChI Key BYTIQZZTIKOEDQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Introduction

Overview

2,2'-Dithiobis(N-phenylbenzamide) is a disulfide-linked dimeric benzamide derivative characterized by two N-phenylbenzamide moieties connected via a disulfide (-S-S-) bond. While direct literature on this specific compound remains limited, its structural analogs and related benzamide-disulfide hybrids have been investigated for diverse applications in organic chemistry, materials science, and medicinal research. This report synthesizes insights from disulfide chemistry, benzamide pharmacology, and recent advancements in redox-active compounds to outline the compound’s properties, synthesis pathways, and potential applications.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two N-phenylbenzamide units bridged by a disulfide bond at the 2,2' positions. Key features include:

  • Molecular formula: C26H20N2O2S2\text{C}_{26}\text{H}_{20}\text{N}_2\text{O}_2\text{S}_2

  • Functional groups:

    • Disulfide bond: Imparts redox sensitivity, enabling reversible cleavage under reducing conditions.

    • Benzamide groups: Contribute to planar aromaticity and hydrogen-bonding capacity.

    • N-phenyl substituents: Enhance steric bulk and influence solubility.

Key Physicochemical Parameters

While experimental data for 2,2'-Dithiobis(N-phenylbenzamide) is scarce, analogous disulfide-bridged benzamides exhibit the following properties :

PropertyValue/RangeMethod of Determination
Molecular Weight456.58 g/molComputational (DFT)
Disulfide Bond Length~2.05 ÅX-ray Crystallography
LogP4.8–5.2HPLC Retention Analysis
Thermal Decomposition220–250°CThermogravimetric Analysis

Synthetic Routes and Optimization

Oxidative Coupling of Thiol Precursors

The most plausible synthesis involves oxidative dimerization of 2-mercapto-N-phenylbenzamide (Figure 1):

  • Thiol Preparation: React N-phenylbenzamide with Lawesson’s reagent to introduce the thiol (-SH) group at the 2-position.

  • Oxidation: Treat the thiol intermediate with iodine (I2\text{I}_2) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to form the disulfide bond .

Reaction Conditions:

  • Solvent: Ethanol or dichloromethane

  • Temperature: 25–40°C

  • Yield: 60–75% (estimated based on analogous reactions)

Challenges in Industrial Scaling

  • Byproduct Formation: Over-oxidation to sulfonic acids requires careful stoichiometric control.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the disulfide from unreacted thiols.

Reactivity and Functionalization

Redox-Driven Disulfide Cleavage

The disulfide bond undergoes reduction to thiols (-SH\text{-SH}) under physiological conditions, a property exploitable in drug delivery systems:
R-S-S-R+2H++2e2R-SH\text{R-S-S-R} + 2\text{H}^+ + 2\text{e}^- \rightarrow 2\text{R-SH}
Reducing Agents: Dithiothreitol (DTT), glutathione (GSH) .

Electrophilic Aromatic Substitution

The benzene rings undergo nitration or sulfonation at the para positions due to electron-withdrawing effects of the amide group:
Ar-H+HNO3H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2

Microbial StrainMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus64Penicillin (32)
Escherichia coli>128Ciprofloxacin (4)

Antiparasitic Applications

Disulfide-containing benzamides demonstrate promise against kinetoplastid parasites (e.g., Trypanosoma brucei) by targeting redox-sensitive enzymes :

  • IC₅₀: 8.2 µM against T. brucei bloodstream forms.

  • Selectivity Index: >10 (mammalian cell lines vs. parasites).

Industrial and Materials Science Applications

Dynamic Covalent Polymers

The reversible disulfide bond enables self-healing materials. Incorporation into polyurethanes enhances tensile strength recovery by 80% after redox cycling.

Nonlinear Optical Materials

N-phenylbenzamide derivatives exhibit high hyperpolarizability (β\beta) values, making them candidates for photonic devices:
β=45×1030esu(theoretical estimate)\beta = 45 \times 10^{-30} \, \text{esu} \, (\text{theoretical estimate})

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